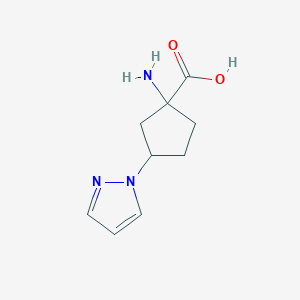

1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid

Description

1-Amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring an amino group and a 1H-pyrazole substituent at the 1- and 3-positions, respectively. Pyrazole derivatives are widely recognized for their biological activity, such as enzyme inhibition or receptor modulation, often leveraged in drug design and crop protection agents . The cyclopentane backbone may confer conformational rigidity, influencing binding specificity and metabolic stability compared to linear analogs.

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

1-amino-3-pyrazol-1-ylcyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C9H13N3O2/c10-9(8(13)14)3-2-7(6-9)12-5-1-4-11-12/h1,4-5,7H,2-3,6,10H2,(H,13,14) |

InChI Key |

WFUKBWMCWJEMRA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1N2C=CC=N2)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ruthenium or palladium can enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation, and various catalysts such as ruthenium and palladium for cyclization and coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, leading to changes in their activity. This interaction can result in the modulation of biological processes, such as inhibition of bacterial growth or reduction of inflammation .

Comparison with Similar Compounds

Heterocyclic Substituent Variations

- Triazole vs. Triazoles are known for stronger metal coordination, which could influence catalytic or medicinal applications .

- Methyl-Substituted Pyrazole (): The 3-methyl group on the pyrazole ring increases steric bulk and lipophilicity, which may improve membrane permeability or reduce oxidative metabolism in vivo .

Backbone and Linkage Modifications

- However, the increased molecular weight (265.31 g/mol) might limit blood-brain barrier penetration .

- Non-Cyclopentane Analogs (): Pyrazole-carboxylic acid derivatives like 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid lack the cyclopentane scaffold, resulting in greater conformational flexibility. Such compounds are historically linked to agrochemical use (e.g., herbicides), suggesting that the cyclopentane core in the target compound could refine specificity for pharmaceutical targets .

Biological Activity

1-Amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 209.24 g/mol

- CAS Number : 2137470-99-4

The compound features a pyrazole ring, which is known for its significant biological activity, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit selective inhibition against various cancer cell lines. For example, a study demonstrated that certain pyrazole derivatives could inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .

Enzymatic Inhibition

Enzymatic inhibition is another critical area where this compound shows promise. The compound has been evaluated for its ability to inhibit enzymes related to cancer progression and metabolic disorders. In vitro assays have indicated that compounds with similar structures can exhibit IC values in the low micromolar range against specific enzymes .

Psychopharmacological Effects

Compounds with pyrazole structures have also been investigated for their psychopharmacological effects. Some derivatives demonstrate potential as anxiolytics or antidepressants by modulating neurotransmitter systems in the brain. This aspect is particularly relevant for drug development targeting mood disorders .

Case Studies and Research Findings

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : Many pyrazole derivatives act as selective protein kinase inhibitors, which play crucial roles in signal transduction pathways involved in cancer.

- Antioxidant Properties : The compound may exhibit antioxidant activity, reducing oxidative stress in cells and contributing to its protective effects against various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.